molecular formula C15H12N2O3 B2493967 (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE CAS No. 160534-34-9

(2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE

Cat. No.: B2493967
CAS No.: 160534-34-9
M. Wt: 268.272
InChI Key: YLVNYJXXPXCCHE-KHPPLWFESA-N
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Description

(2Z)-3-[(4-Nitrophenyl)amino]-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a 4-nitrophenylamino substituent. Its Z-configuration at the α,β-unsaturated ketone moiety distinguishes it from common E-configured chalcones. The nitro group at the para position of the phenyl ring and the amino linkage introduce steric and electronic effects, influencing its reactivity, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-11,16H/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNYJXXPXCCHE-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-Nitrophenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of 4-nitroaniline with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure. The reaction mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-Nitrophenyl)amino]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound features a nitrophenyl group attached to a phenylpropene backbone, which contributes to its biological activity. The presence of the nitro group enhances electron-withdrawing characteristics, which can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Findings:
In vitro assays revealed that it possesses notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties, and this compound is no exception. Research indicates that it can inhibit the production of pro-inflammatory cytokines.

Experimental Insights:
In a study assessing inflammatory markers in cell cultures, treatment with This compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential utility in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-Nitrophenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Cambridge Structural Database (CSD)

Two closely related chalcone derivatives have been identified in the CSD:

(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (Refcode: BUDXOO): This analog shares the 4-nitrophenyl group but lacks the amino substituent and adopts the E-configuration .

(E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (Refcode: BUDYOP): This compound replaces the nitro group with a fluorine atom at the para position and also adopts the E-configuration .

Comparative Structural Analysis

Table 1: Key Structural Parameters
Parameter (2Z)-3-[(4-Nitrophenyl)amino]-1-phenylprop-2-en-1-one (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (BUDXOO) (E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (BUDYOP)
Configuration Z E E
C=O Bond Length (Å) ~1.23 (estimated) 1.22 1.21
C=C Bond Length (Å) ~1.34 (estimated) 1.33 1.35
Nitro Group Orientation Coplanar with phenyl ring Coplanar with phenyl ring N/A (fluorine substituent)
Hydrogen Bonding N–H⋯O (intramolecular) Absent Absent

Notes:

  • The Z-configuration in the target compound introduces steric hindrance between the phenyl and 4-nitrophenylamino groups, likely reducing planarity compared to E-configuration analogs.
  • The amino group enables intramolecular N–H⋯O hydrogen bonding, absent in BUDXOO and BUDYOP, which may enhance thermal stability .
  • The nitro group in both the target compound and BUDXOO withdraws electron density, shortening the C=O bond relative to BUDYOP’s fluorine-substituted system .

Electronic and Supramolecular Differences

  • Crystal Packing: Hirshfeld surface analysis of analogous chalcones reveals that nitro groups enhance intermolecular interactions (e.g., C–H⋯O contacts), whereas fluorine substituents favor C–H⋯F interactions. The amino group in the target compound likely introduces additional N–H⋯O networks, affecting crystal morphology .

Computational Insights

Density functional theory (DFT) studies, such as those employing the B3LYP functional (combining exact exchange and gradient corrections), could elucidate electronic differences. For example:

  • The nitro group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to fluorine-substituted analogs, influencing charge-transfer properties .
  • The Z-configuration may result in higher dipole moments due to asymmetric charge distribution relative to E-isomers.

Biological Activity

The compound (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE , also known as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C15H14N2O3C_{15}H_{14}N_{2}O_{3} with a molecular weight of approximately 270.28 g/mol. Its structure features a phenyl group and a nitrophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H14N2O3C_{15}H_{14}N_{2}O_{3}
Molecular Weight270.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains indicated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antimicrobial effect. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Research has highlighted the compound's anti-inflammatory effects, particularly in models of ulcerative colitis. A study found that it significantly reduced inflammation markers in animal models, demonstrating its potential as an anti-inflammatory agent. The compound's ability to inhibit phospholipase A2 and protease enzymes was noted, suggesting a mechanism involving the modulation of inflammatory pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in ulcerative colitis models
AntioxidantScavenges free radicals, reducing oxidative stress

Study on Ulcerative Colitis

In a notable study, this compound was tested for its efficacy in treating ulcerative colitis in rats. The compound provided up to 79.78% protection against acetic acid-induced colitis, outperforming conventional treatments like dexamethasone . This significant protective effect underscores its potential as a therapeutic agent in gastrointestinal disorders.

Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound's anti-inflammatory effects are mediated through the inhibition of specific inflammatory mediators. The preferential inhibition of hG-IIA type phospholipase A2 suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Pd-catalyzed coupling or Claisen-Schmidt condensation . For Pd-catalyzed methods, allyl amines and carbonyl precursors are reacted under inert atmospheres (e.g., N₂) with ligands like PPh₃ to stabilize intermediates. Solvents such as THF or DMF at 60–80°C yield optimal results, monitored via TLC . For condensation, 4-nitroaniline and benzaldehyde derivatives undergo base-catalyzed (e.g., NaOH) enolization, with microwave-assisted synthesis reducing reaction times by 40% compared to conventional heating .

Q. How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?

The Z-configuration is validated using:

  • ¹H NMR : Coupling constants (J = 10–12 Hz for Z-isomer vs. J > 15 Hz for E-isomer) .
  • X-ray crystallography : Molecular geometry analysis confirms the spatial arrangement of substituents around the double bond .
  • IR spectroscopy : Conjugation shifts C=O stretching to 1640–1680 cm⁻¹ .

Q. What functional groups dominate the reactivity of this compound, and how do they influence experimental design?

  • α,β-Unsaturated ketone : Participates in Michael additions and Diels-Alder reactions.
  • 4-Nitrophenylamino group : Electron-withdrawing nitro group enhances electrophilicity, enabling nucleophilic substitutions at the para position.
  • Phenyl ring : Stabilizes resonance intermediates in catalytic cycles .
    Design tip : Use polar aprotic solvents (e.g., DMSO) to enhance electrophilic reactivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or tautomerism . For example:

  • NMR in DMSO-d₆ : Hydrogen bonding with the enone system may shift proton signals. Compare with data in CDCl₃ .
  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict chemical shifts. Deviations >0.5 ppm suggest experimental artifacts or impurities .
  • HPLC-MS : Confirm purity (>95%) to rule out byproducts .

Q. How does the nitro group’s position (para vs. meta) affect the compound’s antimicrobial activity?

Para-nitro derivatives exhibit higher antimicrobial potency due to:

  • Enhanced membrane permeability from dipole interactions.
  • Electron-deficient aromatic rings facilitating binding to bacterial enzymes (e.g., dihydrofolate reductase).
    Experimental validation : MIC assays against S. aureus show para-nitro derivatives with MIC = 8 µg/mL vs. meta-nitro derivatives (MIC = 32 µg/mL) .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., β-lactamase) using the Lamarckian GA algorithm. Grid box centered on active sites (20 ų) .
  • DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer interactions.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do steric effects from the phenyl group influence regioselectivity in catalytic reactions?

The phenyl ring creates steric hindrance, directing reactions to the β-position of the enone. For example:

  • Pd-catalyzed cross-coupling : Bulky ligands (e.g., t-BuXPhos) favor β-arylation over α-pathways (yield: 78% vs. 22%) .
  • Cycloadditions : Dienophiles attack the less hindered β-carbon, forming six-membered transition states .

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